molecular formula C21H23N5O3 B11030484 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine

Cat. No.: B11030484
M. Wt: 393.4 g/mol
InChI Key: DRUVSFDFKWQWKG-UHFFFAOYSA-N
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Description

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine is a complex organic compound that belongs to the class of pyrimidines and guanidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea under acidic conditions.

    Substitution reactions: Introducing the benzyl and methyl groups to the pyrimidine ring through nucleophilic substitution reactions.

    Guanidine formation: Reacting the substituted pyrimidine with 2,4-dimethoxyphenyl isothiocyanate to form the guanidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine: Similar structure but lacks the benzyl group.

    1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine is unique due to the presence of both the benzyl and dimethoxyphenyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(2,4-dimethoxyphenyl)guanidine

InChI

InChI=1S/C21H23N5O3/c1-13-16(11-14-7-5-4-6-8-14)19(27)25-21(23-13)26-20(22)24-17-10-9-15(28-2)12-18(17)29-3/h4-10,12H,11H2,1-3H3,(H4,22,23,24,25,26,27)

InChI Key

DRUVSFDFKWQWKG-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)NC(=N1)N=C(N)NC2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3

Origin of Product

United States

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